methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound featuring a benzoate ester, a chlorinated aromatic ring, and a fused imidazo[4,5-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under basic conditions, often using a polar aprotic solvent like DMF (dimethylformamide).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: DMF, methanol, dichloromethane.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a ligand for various receptors is of interest. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor for specific enzymes or receptors involved in disease pathways, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazo[4,5-c]pyridine moiety is known to interact with GABA_A receptors, potentially modulating their activity. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms, which can affect their biological activity and chemical reactivity.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine have simpler structures but share the pyridine ring, making them useful for comparison in terms of reactivity and biological effects.
Uniqueness
Methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a chlorinated aromatic ring, a benzoate ester, and a fused imidazo[4,5-c]pyridine moiety. This structural complexity provides a diverse range of potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzoate moiety linked to an imidazopyridine derivative. Its molecular formula is C19H19ClN4O2, and it features several functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the imidazopyridine core.
- Introduction of the chlorobenzoate moiety.
- Coupling reactions to yield the final product.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Methyl 2-chloro... | HepG2 | 22.6 ± 1.5 |
Methyl 2-chloro... | MDA-MB-231 | 1.4 ± 0.1 |
These results indicate that the compound exhibits significant cytotoxicity against the MDA-MB-231 cell line, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves inhibition of key signaling pathways associated with tumor growth and survival. The compound may interact with specific protein targets involved in cell proliferation and apoptosis.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyridine and imidazole rings can significantly alter potency:
- Substituents : Variations in substituents on the pyridine ring have been shown to impact cytotoxic activity.
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency |
Bulky groups on nitrogen | Decreased activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to methyl 2-chloro... was evaluated in a clinical trial for breast cancer treatment, showing promising results in reducing tumor size.
- Case Study 2 : Another study focused on a related imidazopyridine compound demonstrated significant anti-inflammatory properties alongside cytotoxic effects.
Properties
Molecular Formula |
C20H18ClN5O3 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18ClN5O3/c1-29-19(27)14-9-13(4-5-15(14)21)25-20(28)26-8-6-16-17(24-11-23-16)18(26)12-3-2-7-22-10-12/h2-5,7,9-11,18H,6,8H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
YCYGZBZYSCSREL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3)Cl |
Origin of Product |
United States |
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